Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

2,6-Dibenzylidenecyclohexanone structure
897-78-9 structure
Product Name:2,6-Dibenzylidenecyclohexanone
CAS-nummer:897-78-9
MF:C20H18O
MW:274.356325626373
CID:83184
PubChem ID:87567743
Update Time:2024-10-26

2,6-Dibenzylidenecyclohexanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-dibenzylidenecyclohexan-1-one
    • 1,3-Dibenzylidene-2-cyclohexanone
    • 2,6-Dibenzylidenecyclohexanone
    • 1,3-DIBENZAL-2-CYCLOHEXANONE
    • 1,3-Dibenzylidenecyclohexane-2-one
    • 2,6-bisphenylallylidenecyclohexanone
    • 2,6-Dibenzylidenecyclohjexanone
    • 2,6-diphenylmethylidene cyclohexanone
    • Cyclohexanone,2,6-dibenzylidene
    • RARECHEM AQ C6 0005
    • Cyclohexanone, 2,6-dibenzylidene-
    • 2,6-Bis(benzylidene)cyclohexanone
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone
    • Cyclohexanone, 2,6-bis(phenylmethylene)-
    • Cyclohexanone,6-dibenzylidene-
    • 2,6-Bisbenzylidenecyclohexanone
    • Cyclohexanone,6-bis(phenylmethylene)-
    • MLS002701880
    • NSC2384
    • 2,6-dibenzylidene-cyclohexanone
    • HMS559I22
    • 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
    • Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
    • 2,6-Bis(dibenzylidene)cyclohexanone
    • 2,6-Dibenzalcyclohexanone
    • NSC 2384
    • NSC 40618
    • CCG-52176
    • Cyclohexanone, 2,6-dibenzylidene-(8CI)
    • (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
    • Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
    • CS-0161507
    • 42052-61-9
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone #
    • 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
    • D1194
    • 897-78-9
    • SR-01000641425-1
    • 2,6-Bis-(benzylidene)-cyclohexanone
    • 2,6-di((E)-benzylidene)cyclohexan-1-one
    • CHEMBL274993
    • NSC-2384
    • BDBM50240380
    • 1R-0613
    • AKOS001018314
    • SCHEMBL12948726
    • (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
    • MFCD00019516
    • NSC40618
    • 2,6-bis[(E)-phenylmethylidene]cyclohexanone
    • (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
    • NSC-40618
    • MDL: MFCD00019516
    • Inchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
    • InChI-sleutel: CTKKGXDAWIAYSA-UHFFFAOYSA-N
    • LACHT: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
    • BRN: 656613

Berekende eigenschappen

  • Exacte massa: 274.13600
  • Monoisotopische massa: 274.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 379
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1
  • Oppervlakte lading: 0
  • XLogP3: 5.1

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.0338 (rough estimate)
  • Smeltpunt: 116.0 to 119.0 deg-C
  • Kookpunt: 377.34°C (rough estimate)
  • Vlampunt: 207.5±23.7 °C
  • Brekindex: 1.6700 (estimate)
  • PSA: 17.07000
  • LogboekP: 4.90660
  • Oplosbaarheid: 未确定
  • Dampfdruk: 0.0±1.2 mmHg at 25°C

2,6-Dibenzylidenecyclohexanone Beveiligingsinformatie

  • Symbool: GHS09
  • Signaalwoord:warning
  • Gevaarverklaring: H411
  • Waarschuwingsverklaring: P273-P391-P501
  • Vervoersnummer gevaarlijk materiaal:3077
  • Veiligheidsinstructies: S24/25
  • Gevaarklasse:9
  • PackingGroup:III
  • Opslagvoorwaarde:4℃条件下存储,-4℃存储更佳

2,6-Dibenzylidenecyclohexanone Douanegegevens

  • HS-CODE:2914399090
  • Douanegegevens:

    中国海关编码:

    2914399090

    概述:

    2914399090. 其他不含其他含氧基的芳香酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone Prijsmeer >>

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2,6-Dibenzylidenecyclohexanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ;  180 min, 80 °C
Referentie
Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions
Ziarani, Ghodsi Mohammadi; Badiei, Alireza; Abbasi, Alireza; Farahani, Zahra, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  1 h, rt
Referentie
Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids
Liu, Bao-you; Zhao, Di-shun; Xu, Dan-qian; Xu, Zhen-yuan, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Perfluorohexane ;  5 h, 23 °C
Referentie
Phase-vanishing method applied to condensation reactions using TiCl4
Adachi, Yusuke; Kuniyoshi, Kenji; Matsubara, Hiroshi, Journal of Fluorine Chemistry, 2017, 197, 100-105

Productiemethode 4

Reactievoorwaarden
1.1 Catalysts: Molybdenum pentachloride ;  3 min, heated
Referentie
Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5
Bakhshi, Reza; Zeynizadeh, Behzad ; Mousavi, Hossein, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) ,  Sulfuric acid ;  18 min, 90 - 120 °C
Referentie
Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2
Jadhav, Sumit V.; Suresh, Eringathodi; Bajaj, Hari C., Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Ruthenium trichloride ;  6 h, 120 °C
Referentie
Ruthenium(III) chloride
McKinney, Jeffrey A.; Che, Chi-Ming; Wong, Man-Kin; Gore, Ernest S.; Campbell, Alison N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-11

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica ;  70 min, rt
Referentie
Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions
Rafiee, Ezzat; Shahebrahimi, Shabnam, Cuihua Xuebao, 2012, 33(8), 1326-1333

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ;  5 h, reflux; reflux → rt
Referentie
ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol
Khodaei, Mohammad Mehdi; Bahrami, Kiumars; Khedri, Mohammad, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ;  120 min, rt
Referentie
Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition
Tavakoli, Fatemeh; Zendehdel, Mojgan, Materials Chemistry and Physics, 2023, 301,

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: (T-4)-Trichloro(1,1,1-trifluoromethanesulfonato-κO)titanium
Referentie
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3)
Iranpoor, N.; Zeynizadeh, B.; Aghapour, A., Journal of Chemical Research, 1999, (9), 554-555

Productiemethode 11

Reactievoorwaarden
1.1 Catalysts: Sodium hydroxide ;  5 min, rt
Referentie
A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones
Rahman, A. F. M. Motiur; Ali, Roushown; Jahng, Yurngdong; Kadi, Adnan A., Molecules, 2012, 17, 571-583

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Titania ;  2 min, heated
Referentie
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Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ;  20 s, 40 °C
Referentie
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Mahdavinia, Gholam Hossein; Mirzazadeh, Maryam, Journal of Chemistry, 2012, 9(1), 49-54

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Alumina ;  30 s, rt; 180 s; 30 s; 30 s
Referentie
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Esmaeili, Abbas A.; Tabas, Mehri Salimi; Nasseri, Mohammad A.; Kazemi, Foad, Monatshefte fuer Chemie, 2005, 136(4), 571-576

Productiemethode 15

Reactievoorwaarden
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ;  2 h, < 0 °C
Referentie
Synthesis of α,α'-bis(substituted benzylidene)ketones catalyzed by a SOCl2/EtOH reagent
Hu, Zhi Guo; Liu, Jun; Zeng, Ping Li; Dong, Zhi Bing, Journal of Chemical Research, 2004, (1), 55-56

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Water ;  7 h, 60 °C
Referentie
Cross-aldol and Knoevenagel condensation reactions in aqueous micellar media
Shrikhande, Janhavi J.; Gawande, Manoj B.; Jayaram, Radha V., Catalysis Communications, 2008, 9(6), 1010-1016

Productiemethode 17

Reactievoorwaarden
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
Referentie
Catalytic condensation of aromatic aldehydes with ketones on Mg/Al hydrotalcite
Al-Esaimi, Matar M., Journal of Ultra Chemistry, 2006, 2(2), 133-140

Productiemethode 18

Reactievoorwaarden
1.1 Catalysts: Ammonium chloride ;  3 min
Referentie
Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction between ketones and aldehydes under solvent-free conditions
Pal, Rammohan, IOSR Journal of Applied Chemistry, 2013, 3(4), 74-80

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
Referentie
Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones
Bhagat, Srikant; Sharma, Ratnesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

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